

Technical Support Center: Nystatin Interference in Cell Viability Assays

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Compound of Interest

Compound Name: Nystatin
Cat. No.: B10754188

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **nystatin** interference in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is **nystatin** and how does it work?

Nystatin is a polyene antifungal agent commonly used in cell culture to prevent or eliminate fungal contamination.[1][2][3] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores or channels.[4][5] This disruption allows for the leakage of intracellular components, ultimately resulting in fungal cell death.[1][2][5] While **nystatin** has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which can lead to cytotoxicity at higher concentrations.[5]

Q2: Can **nystatin** interfere with cell viability assays?

Yes, **nystatin** can interfere with cell viability assays, potentially leading to inaccurate results. The interference can stem from its mechanism of action, which involves altering cell membrane

permeability.[6] This can directly impact assays that measure membrane integrity or cellular metabolic activity.

Q3: Which cell viability assays are most likely to be affected by **nystatin**?

Assays that rely on membrane integrity or mitochondrial function are particularly susceptible to interference by **nystatin**. These include:

- Tetrazolium-based assays (MTT, XTT, MTS, WST): These assays measure the metabolic activity of cells by assessing the reduction of tetrazolium salts to colored formazan products by mitochondrial and other cellular reductases. **Nystatin**-induced membrane damage can affect mitochondrial function and therefore interfere with these measurements.[7]
- Lactate Dehydrogenase (LDH) assays: These assays measure the release of LDH, a cytosolic enzyme, into the culture medium as an indicator of cell membrane damage and cytotoxicity.[8][9][10] Since **nystatin** can disrupt cell membrane integrity, it can lead to LDH leakage and an overestimation of cell death.[8][9]
- ATP-based assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[11][12][13] Disruption of the cell membrane by **nystatin** can lead to ATP leakage and a decrease in the measured signal, suggesting lower viability.

Troubleshooting Guide

Problem: I'm observing unexpected cytotoxicity in my cell viability assay after treating my cells with **nystatin**.

Possible Cause 1: Direct Cytotoxicity of **Nystatin**

Nystatin can be cytotoxic to mammalian cells, especially at higher concentrations or with prolonged exposure.[7][14]

- Solution:
 - Titrate **Nystatin** Concentration: Determine the minimum inhibitory concentration (MIC) for effective fungal control and the maximum non-toxic concentration for your specific cell line.

- Include a "**Nystatin** Only" Control: Always include a control group treated with the same concentration of **nystatin** as your experimental groups to quantify its direct effect on cell viability.

Possible Cause 2: Interference with the Assay Chemistry

Nystatin's mechanism of action can directly interfere with the readouts of certain viability assays.

- Solution by Assay Type:
 - For Tetrazolium-Based Assays (MTT, XTT):
 - Consider Alternative Assays: If you suspect interference, consider using an assay with a different mechanism, such as a protease-based viability assay or a direct cell counting method like the Trypan Blue exclusion assay.[\[15\]](#)[\[16\]](#)
 - Validate with a Secondary Assay: Confirm your results with a different viability assay to ensure the observed effects are not an artifact of **nystatin** interference.
 - For LDH Assays:
 - Interpret with Caution: Be aware that **nystatin** treatment can inherently cause LDH release.[\[8\]](#)[\[9\]](#) Correlate LDH results with other viability markers.
 - For ATP-Based Assays:
 - Perform Lysis Control: Ensure that the cell lysis step in your ATP assay protocol is efficient and not inhibited by the presence of **nystatin**.

Problem: My cell viability results are inconsistent when using **nystatin**.

Possible Cause: Instability of **Nystatin**

Nystatin solutions and aqueous suspensions can lose activity over time, especially when exposed to heat, light, and oxygen.[\[17\]](#)[\[18\]](#)

- Solution:

- Prepare Fresh Solutions: Prepare **nystatin** solutions fresh for each experiment.
- Proper Storage: Store **nystatin** powder and stock solutions as recommended by the manufacturer, typically protected from light at -20°C.[1] Aqueous suspensions are generally stable for only a few days at 37°C.[17]

Quantitative Data Summary

The following table summarizes the observed effects of **nystatin** on different cell lines as reported in the literature.

Cell Line	Assay	Nystatin Concentration	Observed Effect	Reference
HK-2 (Human Kidney)	MTT	Not specified	Significant decrease in cell viability	[7]
NIH-3T3 (Mouse Fibroblast)	MTT	Not specified	Significant decrease in cell viability	[7]
MDCK (Madin-Darby Canine Kidney)	XTT	Up to 125 mg/L	No noticeable effect on metabolic activity	
MDCK (Madin-Darby Canine Kidney)	XTT	250 mg/L	Significant decrease in metabolically active cells	[19]
HL-60 (Human Leukemia)	CCK-8	0.78-25 $\mu\text{mol/L}$	Increased viability (inhibition of <i>C. albicans</i> infection)	
HL-60 (Human Leukemia)	Propidium Iodide Staining	Higher concentrations	Increased cytotoxicity	[14]
Human Keratinocytes	Not specified	Not specified	Markedly more toxic than derivatives	[9]
Reconstituted Human Oral Epithelium	LDH Release	Not specified	Fourfold higher tissue damage than derivatives	[9]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Treatment:** Treat cells with your experimental compounds and/or **nystatin**. Include appropriate controls (untreated cells, vehicle control, **nystatin**-only control).
- **MTT Addition:** After the treatment period, remove the medium and add 100 μ L of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** Carefully remove the MTT solution and add 100 μ L of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at a wavelength of 570 nm using a microplate reader.

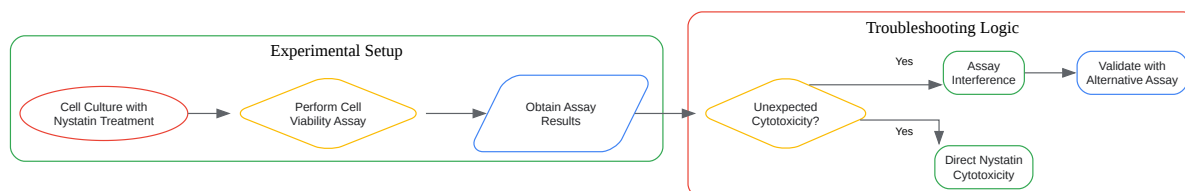
2. LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

- **Cell Seeding and Treatment:** Follow steps 1 and 2 from the MTT protocol.
- **Sample Collection:** After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
- **LDH Reaction:** In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
- **Incubation:** Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 490 nm using a microplate reader.

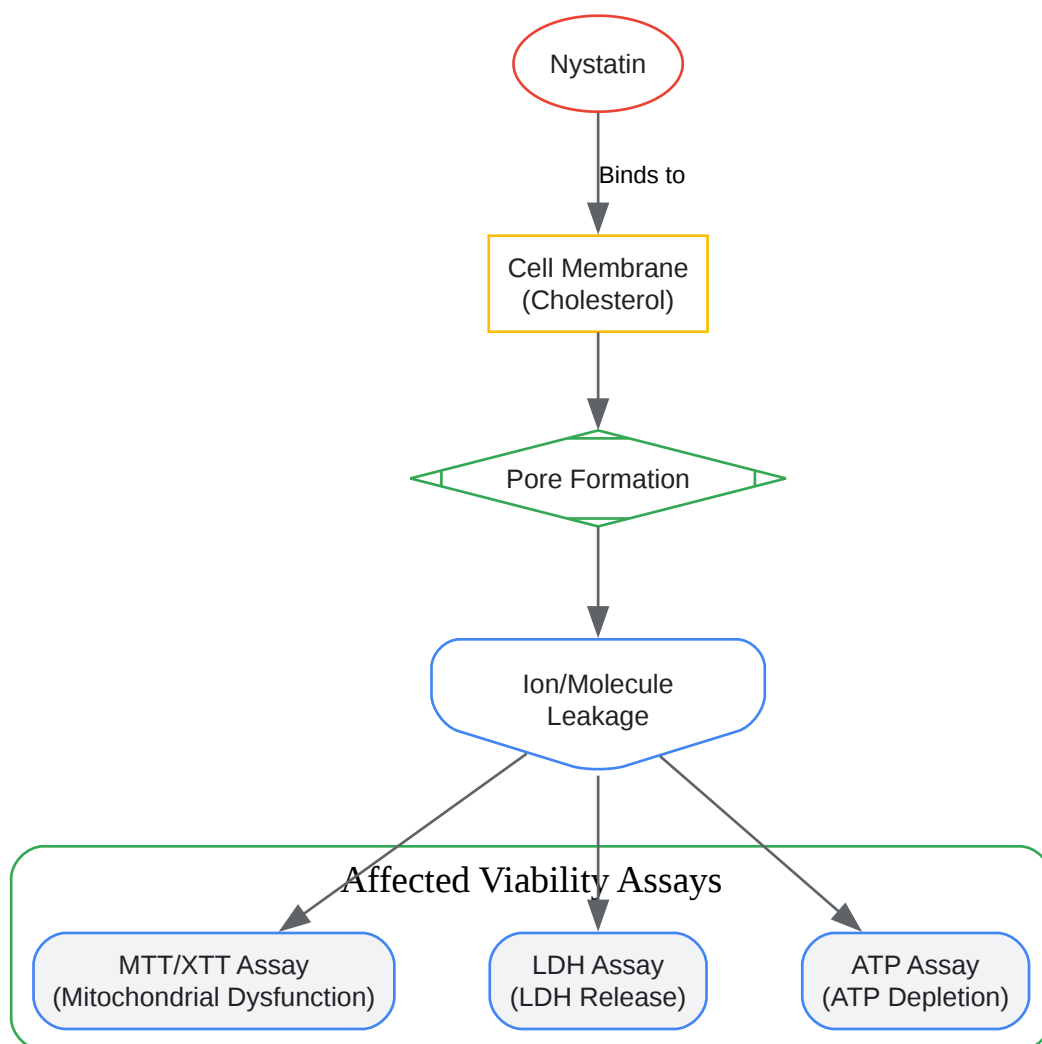
- Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).

Visualizations



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Caption: Troubleshooting workflow for **nystatin** interference in cell viability assays.



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Caption: Mechanism of **nystatin** interference with common cell viability assays.

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